molecular formula C17H20ClN3O3S B2874286 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenyl)acetamide CAS No. 893924-73-7

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenyl)acetamide

Cat. No.: B2874286
CAS No.: 893924-73-7
M. Wt: 381.88
InChI Key: AADBJECSUIDPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the tert-butyl and 4-chlorophenylacetamide groups. Common reagents used in these reactions include organolithium compounds and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction could result in the formation of more saturated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may find use in the production of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its thieno[3,4-c]pyrazole core, which can form specific interactions with enzymes or receptors. These interactions may involve binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenyl)acetamide is unique due to its specific combination of functional groups and core structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Biological Activity

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18H23N3O5S
  • Molecular Weight : 393.4573 g/mol
  • CAS Number : 449784-51-4
  • SMILES Notation : COc1c(OC)cccc1C(=O)Nc1c2CS(=O)(=O)Cc2nn1C(C)(C)C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

Pathogen Activity Concentration (μg/mL)
Staphylococcus aureus (MRSA)Strong bactericidal activity0.78 - 3.125
Enterococcus faecium (VREfm)Effective against drug-resistant strains0.78 - 3.125

These findings suggest that the compound may possess significant potential as an antimicrobial agent against resistant strains of bacteria .

2. Anti-inflammatory Effects

Studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. The specific mechanisms involve:

  • Inhibition of NF-kB signaling pathways.
  • Reduction in the production of reactive oxygen species (ROS).

This activity is crucial for developing treatments for chronic inflammatory diseases .

3. Anticancer Properties

The compound has also been investigated for its anticancer potential. Initial studies indicate that it may induce apoptosis in cancer cell lines through:

  • Activation of caspase pathways.
  • Modulation of cell cycle progression.

Research has demonstrated that compounds with similar structures can inhibit tumor growth in vivo and in vitro by targeting specific cancer cell pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related compounds found that thieno[3,4-c]pyrazole derivatives showed promising results against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory effects of thieno[3,4-c]pyrazoles, researchers observed a significant decrease in TNF-alpha levels in treated models compared to controls. This suggests a potential therapeutic role in managing inflammatory conditions.

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-17(2,3)21-16(13-9-25(23,24)10-14(13)20-21)19-15(22)8-11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADBJECSUIDPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.